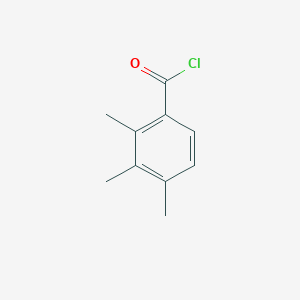

2,3,4-Trimethylbenzoyl chloride

Description

Significance of Benzoyl Halides as Synthetic Intermediates

Benzoyl halides, the acyl halides derived from benzoic acid, are a cornerstone of organic synthesis. Benzoyl chloride (C₆H₅COCl), the parent compound of this class, is a widely used reagent for benzoylation—the introduction of the benzoyl group. This functional group is present in numerous natural products, pharmaceuticals, dyes, and polymers. ontosight.aisigmaaldrich.comsigmaaldrich.com

The benzoyl group can serve as a protecting group for alcohols, which can be readily cleaved by basic hydrolysis. prepchem.com The reactivity of benzoyl chloride allows it to be a precursor for the industrial production of benzoyl peroxide, a vital radical initiator in polymer chemistry and a common ingredient in dermatological treatments. ontosight.ai Its role extends to the synthesis of local anesthetics, insecticides, and herbicides, highlighting the broad industrial and economic impact of this class of intermediates. ontosight.aisigmaaldrich.com

Overview of Substituted Benzoyl Chlorides in Chemical Transformations

The chemical properties and reactivity of benzoyl chloride can be finely tuned by introducing substituents onto the benzene (B151609) ring. These substituents can exert electronic and steric effects, influencing the electrophilicity of the carbonyl carbon and, consequently, the reaction rates and pathways. vwr.com

Electron-withdrawing groups (e.g., nitro, -NO₂) increase the reactivity of the acyl chloride towards nucleophiles by further polarizing the carbonyl bond. For instance, 4-nitrobenzoyl chloride is a key precursor for the anesthetic procaine. ontosight.ai Conversely, electron-donating groups (e.g., methyl, -CH₃; methoxy, -OCH₃) can decrease reactivity by stabilizing the positive charge on the carbonyl carbon. tcichemicals.com The position of these substituents also plays a critical role. Steric hindrance, as seen in ortho-substituted benzoyl chlorides like 2,4,6-trimethylbenzoyl chloride, can significantly influence the accessibility of the carbonyl carbon to nucleophiles, impacting reaction kinetics. patsnap.com This tailored reactivity makes substituted benzoyl chlorides indispensable tools for chemists, enabling precise control over synthetic outcomes.

Specific Context of 2,3,4-Trimethylbenzoyl Chloride within Acyl Halide Chemistry

This compound is a member of the substituted benzoyl chloride family. Unlike its well-studied and commercially significant isomer, 2,4,6-trimethylbenzoyl chloride (also known as mesitoyl chloride), specific research and application data for the 2,3,4-isomer are not widely available in published scientific literature. patsnap.comchemicalbook.comguidechem.com The 2,4,6-isomer is extensively used as a photoinitiator in polymer chemistry and for the synthesis of other complex molecules. guidechem.comgoogle.comgoogle.com

The synthesis of this compound would be expected to follow standard procedures for acyl chloride formation, primarily through the reaction of its parent carboxylic acid, 2,3,4-trimethylbenzoic acid, with a chlorinating agent like thionyl chloride. prepchem.comresearchgate.net

The precursor, 2,3,4-trimethylbenzoic acid, is a white crystalline solid. ontosight.ai Its properties are summarized in the table below. The arrangement of the three methyl groups at the 2, 3, and 4 positions influences its electronic and physical properties. ontosight.ai While all three methyl groups are electron-donating, the lack of substitution at the second ortho position (position 6) compared to its 2,4,6-isomer suggests it would present less steric hindrance to the carbonyl group. This structural difference would likely result in differing reactivity in nucleophilic acyl substitution reactions.

Table 1: Properties of 2,3,4-Trimethylbenzoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol ontosight.ai |

| IUPAC Name | 2,3,4-trimethylbenzoic acid nih.gov |

| CAS Number | 1076-47-7 nih.gov |

| Appearance | White crystalline solid ontosight.ai |

This table is interactive. Click on the headers to sort.

Given its structure as a substituted benzoyl chloride, this compound is expected to undergo typical acyl chloride reactions, such as esterification with alcohols and amidation with amines. vaia.com Its primary role in organic synthesis would be as a reagent to introduce the 2,3,4-trimethylbenzoyl moiety into target molecules, potentially in the fields of pharmaceutical and materials science research where its precursor acid finds use. ontosight.ai However, without dedicated studies, its specific applications and unique reactivity profile remain a subject for future investigation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4-Trimethylbenzoic acid |

| 2,4,6-Trimethylbenzoyl chloride (Mesitoyl chloride) |

| 2,4,6-trimethylbenzoic acid |

| 3,4,5-trimethoxybenzoyl chloride |

| 4-Chlorobenzoyl chloride |

| 4-nitrobenzoyl chloride |

| Benzoyl chloride |

| Benzoyl peroxide |

| Chloroacethyl chloride |

| Mesitaldehyde |

| Morpholine (B109124) |

| Oxalyl chloride |

| Phosphorus pentachloride |

| Procaine |

| sym-trimethylbenzene |

| Thionyl chloride |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90918-98-2 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2,3,4-trimethylbenzoyl chloride |

InChI |

InChI=1S/C10H11ClO/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3 |

InChI Key |

DLZRDFNRFCGXNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Trimethylbenzoyl Chloride

Aromatic Ring Functionalization Strategies

A common approach to synthesizing substituted benzoic acids is through the functionalization of a pre-existing aromatic ring.

One notable method for a related isomer, 2,4,6-trimethylbenzoic acid, involves the Friedel-Crafts reaction of mesitylene (B46885) with carbon dioxide, catalyzed by aluminum trichloride (B1173362). patsnap.com This is followed by hydrolysis to yield the carboxylic acid. patsnap.com A similar strategy could potentially be adapted for the synthesis of 2,3,4-trimethylbenzoic acid starting from 1,2,3-trimethylbenzene (B126466) (hemimellitene).

Another strategy involves the acylation of a trimethylbenzene derivative. For example, the synthesis of 2,4,6-trimethylbenzoic acid can be achieved through the acylation of mesitylene with chloroacetyl chloride, followed by a haloform reaction. google.comgoogle.com This multi-step process first introduces an acetyl group which is then converted to the carboxylic acid.

Side-Chain Oxidation Approaches to Benzoic Acid Derivatives

An alternative synthetic route involves the oxidation of a suitable precursor with a side chain that can be converted into a carboxylic acid group.

For instance, the oxidation of 2,3,6-trimethylphenol (B1330405) is a key industrial method for producing 2,3,5-trimethyl-1,4-benzoquinone, an important intermediate for Vitamin E synthesis. rsc.orgrsc.org While not directly leading to a benzoic acid, this highlights the utility of oxidizing substituted aromatic compounds.

A more direct approach would be the oxidation of a corresponding benzyl (B1604629) alcohol or aldehyde. For example, 2,4,6-trimethylbenzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. sigmaaldrich.com Similarly, mesitaldehyde can be oxidized to 2,4,6-trimethylbenzoic acid. chemicalbook.com Therefore, a plausible route to 2,3,4-trimethylbenzoic acid would involve the oxidation of 2,3,4-trimethylbenzyl alcohol or 2,3,4-trimethylbenzaldehyde.

Chemical Reactivity and Mechanistic Investigations of 2,3,4 Trimethylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2,3,4-Trimethylbenzoyl chloride, as a derivative of benzoyl chloride, undergoes nucleophilic acyl substitution as its primary mode of reactivity. The carbonyl carbon is electrophilic and is readily attacked by nucleophiles. The chlorine atom serves as a good leaving group, facilitating the substitution process. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

The reaction of acyl chlorides with primary and secondary amines is a common and efficient method for forming amide bonds, often referred to as the Schotten-Baumann reaction. fishersci.co.uk This reaction typically proceeds rapidly at room temperature in aprotic solvents and often in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrogen chloride byproduct. fishersci.co.uk

This compound reacts with primary and secondary amines to yield the corresponding N-substituted (2,3,4-trimethylbenzoyl)amides. The reaction follows the general mechanism of nucleophilic acyl substitution. masterorganicchemistry.comchemguide.co.uk An amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to scavenge the HCl produced during the reaction. chemguide.co.uk

The general procedure involves dissolving the acyl chloride in a suitable solvent, followed by the addition of the amine and a base. hud.ac.uk The reaction of ethanoyl chloride with a general compound XNH2 (where X can be hydrogen, an alkyl group, or a benzene (B151609) ring) proceeds in two stages: an initial reaction to form the amide and hydrogen chloride, followed by an acid-base reaction between the basic amine/ammonia (B1221849) and HCl. chemguide.co.uk

Table 1: Representative Amidation Reactions

| Amine | Product |

|---|---|

| Primary Amine (R-NH₂) | N-alkyl-2,3,4-trimethylbenzamide |

This table illustrates the expected products from the general reaction of this compound with primary and secondary amines.

This compound is expected to react readily with cyclic secondary amines like morpholine (B109124). In a typical procedure analogous to the reaction of benzoyl chloride with morpholine, the reaction would be conducted in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to yield 4-(2,3,4-trimethylbenzoyl)morpholine. chemspider.com

The reactivity of the analogous compound, 3,4,5-trimethoxybenzoyl chloride, with morpholine to form the amide trimetozine (B1683654) is well-documented. vaia.com This reaction proceeds via a standard nucleophilic acyl substitution mechanism. vaia.comontosight.ai The morpholine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The presence of the trimethoxy groups on the benzoyl ring influences the electronic properties of the carbonyl group, but the fundamental reaction pathway remains the same. ontosight.ai

Table 2: Products of Acylation with Morpholine

| Acyl Chloride | Product |

|---|---|

| Benzoyl chloride | (4-Morpholinyl)(phenyl)methanone chemspider.com |

| 3,4,5-Trimethoxybenzoyl chloride | Trimetozine vaia.com |

The acylation of guanidine (B92328) and its derivatives can be complex. However, research on the analogous 3,4,5-trimethoxybenzoyl chloride has shown that it can effectively acylate triaminoguanidine. beilstein-journals.org In this specific case, triaminoguanidine, generated in situ from its salt in a strongly alkaline aqueous solution, undergoes a threefold N-acylation with 3,4,5-trimethoxybenzoyl chloride to form N,N',N''-tris(3,4,5-trimethoxybenzoyl)aminoguanidinium chloride. beilstein-journals.org Notably, hydrolysis of the acyl chloride was not a significant competing reaction under these conditions. beilstein-journals.org In contrast, attempts to perform similar acylations with the less substituted benzoyl chloride under various conditions were unsuccessful. beilstein-journals.org This suggests that the electronic nature of the substituents on the benzoyl chloride ring plays a crucial role in the success of this transformation. Given these findings, the reaction of this compound with guanidine derivatives would be expected to be influenced by the steric and electronic effects of the three methyl groups.

Acyl chlorides are highly reactive acylating agents for the synthesis of esters from alcohols and phenols. chemguide.co.uk The reaction is typically vigorous and proceeds readily at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.uk

This compound readily undergoes alcoholysis and phenolysis to form the corresponding esters.

Alcoholysis: When reacted with an alcohol (R-OH), this compound will form an alkyl 2,3,4-trimethylbenzoate. The reaction is a direct nucleophilic attack by the alcohol's oxygen on the carbonyl carbon of the acyl chloride. chemguide.co.uk

Phenolysis: Similarly, reaction with a phenol (B47542) (Ar-OH) yields a phenyl 2,3,4-trimethylbenzoate. While phenols are generally less reactive than alcohols, the reaction with a reactive acyl chloride still proceeds. libretexts.org For less reactive acyl chlorides like benzoyl chloride, the phenol is often first converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521) to facilitate the reaction. chemguide.co.uklibretexts.org

The general Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is an equilibrium process. masterorganicchemistry.com Using an acyl chloride like this compound provides a more direct and irreversible route to the ester. nih.gov

Table 3: Products of Esterification Reactions

| Reactant | Product | Reaction Type |

|---|---|---|

| Methanol | Methyl 2,3,4-trimethylbenzoate | Alcoholysis |

Esterification Reactions

Catalyzed Esterification Protocols (e.g., Yamaguchi-type methodologies)

While specific literature detailing the use of this compound in Yamaguchi-type esterifications is not prevalent, the underlying principles of this powerful reaction can be applied. The Yamaguchi esterification is a renowned method for the synthesis of esters, especially for sterically hindered substrates and the formation of macrolactones. wikipedia.org The archetypal reagent for this transformation is 2,4,6-trichlorobenzoyl chloride (TCBC). numberanalytics.comnumberanalytics.com

The reaction proceeds through a well-established mechanism. Initially, a carboxylic acid reacts with the benzoyl chloride derivative in the presence of a base like triethylamine (Et3N) to form a highly reactive mixed anhydride (B1165640). numberanalytics.comjk-sci.com This anhydride is then treated with an alcohol in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnumberanalytics.com DMAP selectively attacks the less sterically hindered carbonyl group of the mixed anhydride, forming a highly electrophilic N-acylpyridinium salt. wikipedia.orgorganic-chemistry.org This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. organic-chemistry.org

Given this mechanism, this compound can theoretically be employed in a similar fashion. The three methyl groups, while providing steric bulk, would facilitate the formation of a reactive mixed anhydride. The subsequent regioselective attack by DMAP would proceed at the carbonyl of the substrate carboxylic acid, leading to the final ester product. This methodology is particularly valuable for its mild reaction conditions and high yields. numberanalytics.com

Table 1: Typical Reagents in Yamaguchi-Type Esterification

| Role | Reagent | Example |

| Acylating Agent | Sterically Hindered Benzoyl Chloride | 2,4,6-Trichlorobenzoyl Chloride (TCBC) |

| Carboxylic Acid | Substrate Acid | R-COOH |

| Alcohol | Substrate Alcohol | R'-OH |

| Base | Tertiary Amine | Triethylamine (Et₃N) |

| Catalyst | Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) |

Thioesterification Reactions

Thioesters can be synthesized by the reaction of an acyl chloride with a thiol. This reaction is a direct analogue of the formation of an ester from an acyl chloride and an alcohol. The reaction between this compound and a thiol (R-SH) would proceed via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation of the sulfur atom by a mild base yields the corresponding thioester and hydrochloric acid.

In a related method developed by Yamaguchi, thioesters can also be prepared using the mixed anhydride methodology, where a thiol is used in place of an alcohol. wikipedia.org

Table 2: General Thioesterification Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Thiol (R-SH) | S-Alkyl 2,3,4-Trimethylbenzothioate | HCl |

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation (General for Benzoyl Chlorides)

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. libretexts.org The reaction involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemguide.co.uk

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. chemguide.co.uk This generates a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. libretexts.org

When considering this compound as the acylating agent, steric hindrance becomes a significant factor. The presence of three methyl groups on the benzoyl chloride, particularly the ortho-methyl group, can impede the approach of the aromatic substrate and the formation of the initial complex with the Lewis acid. stackexchange.com While acylation of highly activated rings like mesitylene (B46885) with benzoyl chloride can be challenging due to steric effects, studies have shown that acylation of polymethylated aromatic compounds is possible, suggesting that the reaction is not entirely precluded by steric hindrance. stackexchange.com However, the reactivity of this compound in Friedel-Crafts acylation would likely be lower than that of unsubstituted benzoyl chloride.

Table 3: Key Components in Friedel-Crafts Acylation

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | Benzene, Toluene |

| Acylating Agent | Electrophile Precursor | This compound |

| Catalyst | Lewis Acid | Aluminum Chloride (AlCl₃) |

| Product | Aryl Ketone | Phenyl 2,3,4-trimethylphenyl ketone |

Reduction Reactions

Selective Reduction to Aldehydes (e.g., Electrochemical Reduction of Related Benzoyl Chlorides)

The selective reduction of an acyl chloride to an aldehyde is a valuable transformation that requires careful control to prevent over-reduction to the alcohol.

One advanced method is electrochemical reduction. Studies on the closely related 2,4,6-trimethylbenzoyl chloride at carbon and mercury cathodes in acetonitrile (B52724) have shown that this compound can be reduced to the corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. acs.org The mechanism is proposed to involve the formation of both acyl radicals and acyl anions, which then abstract a hydrogen atom to yield the aldehyde. acs.org This method provides a pathway to aldehydes under specific electrochemical conditions.

A more traditional chemical method for this conversion is the Rosenmund reduction. This catalytic hydrogenation involves treating the acyl chloride with hydrogen gas over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). doubtnut.comvaia.com The "poison," such as quinoline-sulfur, deactivates the catalyst just enough to stop the reduction at the aldehyde stage without proceeding to the alcohol. doubtnut.com This method is highly effective for converting benzoyl chlorides to benzaldehydes.

Another approach involves the use of sterically hindered hydride reagents, such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). This bulky reducing agent can selectively reduce acyl chlorides to aldehydes because its reactivity is attenuated compared to stronger agents like LiAlH₄. chemistrysteps.com

Table 4: Conditions for Electrochemical Reduction of a Substituted Benzoyl Chloride

| Parameter | Condition |

| Substrate | 2,4,6-Trimethylbenzoyl Chloride |

| Electrode | Carbon or Mercury Cathode |

| Solvent | Acetonitrile |

| Supporting Electrolyte | Tetraalkylammonium Perchlorate |

| Primary Product | 2,4,6-Trimethylbenzaldehyde |

Data based on the reduction of the related compound 2,4,6-trimethylbenzoyl chloride. acs.org

Reduction to Alcohols and Hydrocarbons

Reduction to Alcohols: The reduction of this compound to the corresponding primary alcohol, (2,3,4-trimethylphenyl)methanol, can be readily achieved using strong hydride reducing agents. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation. vaia.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then expels the chloride ion to yield the corresponding aldehyde (2,3,4-trimethylbenzaldehyde). Since the aldehyde is also susceptible to reduction and LiAlH₄ is a potent reagent, it is immediately reduced in a second step to form an alkoxide intermediate. A final aqueous or acidic workup protonates the alkoxide to give the primary alcohol. libretexts.orgkhanacademy.org

Reduction to Hydrocarbons: The direct, single-step reduction of an acyl chloride to a hydrocarbon (replacing C=O with CH₂) is not a standard transformation. Instead, this is typically accomplished in a two-step sequence starting with a Friedel-Crafts acylation.

Friedel-Crafts Acylation: First, this compound is reacted with an aromatic ring (e.g., benzene) to form the corresponding ketone (phenyl 2,3,4-trimethylphenyl ketone), as described in section 3.2.1.

Ketone Reduction: The resulting ketone is then reduced to a hydrocarbon. Two common methods for this are the Clemmensen reduction (using zinc-mercury amalgam and concentrated HCl) and the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base like KOH at high temperatures). Both methods effectively remove the carbonyl oxygen, yielding the corresponding hydrocarbon, 1-benzyl-2,3,4-trimethylbenzene.

Table 5: Reagents for Reduction of this compound

| Transformation | Reagent(s) | Product |

| To Alcohol | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O or H₃O⁺ workup | (2,3,4-Trimethylphenyl)methanol |

| To Hydrocarbon (via Ketone) | 1. Friedel-Crafts Acylation 2. Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Alkyl-substituted arene |

Organometallic Reactions

Organometallic compounds, which feature carbon-metal bonds, are pivotal reagents in organic synthesis. msu.edu The reactivity of these compounds is largely influenced by the metal's reduction potential, with more reactive metals like lithium and magnesium requiring controlled, inert conditions for their use. msu.edu Organometallic reagents are widely utilized for their ability to add to carbonyl and nitrile functional groups. msu.edu

Reactions with Phosphine (B1218219) Derivatives for Photoinitiator Synthesis

A significant application of trimethylbenzoyl chlorides is in the synthesis of acylphosphine oxide photoinitiators. These compounds are highly effective for initiating polymerization in various unsaturated systems due to the generation of highly reactive phosphinyl and phosphinoyl radicals upon exposure to light. core.ac.uk

The synthesis of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide, a prominent photoinitiator, can be achieved through several routes involving diphenylphosphine (B32561) oxide analogues. chemicalbook.commagritek.com One method involves the reaction of 2,4,6-trimethylbenzoyl chloride with a diphenylphosphine derivative in the presence of a tertiary amine like triethylamine. core.ac.uk Another approach is a one-pot synthesis starting from triphenylphosphine (B44618) oxide, which is a more cost-effective starting material. magritek.com This process involves the in-situ generation of sodium diphenylphosphonite, which is then reacted with trimethylsilyl (B98337) chloride before the final acylation step with 2,4,6-trimethylbenzoyl chloride. magritek.com A high yield of over 90% has been reported for a one-pot method reacting sodium, ethanol (B145695), diphenylphosphine chloride, and 2,4,6-trimethylbenzoyl chloride. google.com

The formation of acylphosphine oxides from this compound and its isomers is a key step in producing Type I photoinitiators. These initiators undergo unimolecular bond cleavage (α-cleavage) upon irradiation to form two initiating radicals. rsc.org The resulting (trimethylbenzoyl)diphenylphosphine oxide can be used in various applications, including the synthesis of other complex photoinitiator structures and in the photo-crosslinking of polymers for use in organic thin-film transistors. sigmaaldrich.cnchemicalbook.com For instance, (2,4,6-trimethylbenzoyl)diphenylphosphine oxide can be synthesized by the oxidation of α-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide. chemicalbook.com

Reactions with Other Organometallic Reagents (e.g., Sodium Phosphaethynolate Reactions with Related Acyl Chlorides)

The phosphaethynolate anion ([OCP]⁻) is a versatile reagent in organophosphorus chemistry. nih.gov While specific studies on its reaction with this compound are not detailed, investigations with the related 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) provide valuable mechanistic insights. The reaction of sodium phosphaethynolate (Na(OCP)) with mesitoyl chloride is complex, with the [OCP]⁻ anion acting as a nucleophile, an en-component in [2+2] cycloadditions, and a formal P⁻ transfer reagent. rsc.orgnih.gov The reaction proceeds through an initial acyl phosphaketene intermediate, which then undergoes further reactions to form a 1,2,4-oxadiphosphole. rsc.orgnih.gov Kinetic studies and DFT calculations have been employed to elucidate the phosphorus nucleophilicity of the [OCP]⁻ anion. rsc.org

Radical Reactions and Initiator Properties of this compound

Derivatives of this compound, particularly acylphosphine oxides, are well-established as radical photoinitiators. google.com Upon absorption of light, these compounds undergo α-cleavage to generate a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization. rsc.org A time-resolved spectroscopic study of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide has provided direct evidence of both radical fragments. acs.org

The efficiency of these initiators is notable in various applications, such as in dental composites and coatings, where they offer good curing efficiency and color stability. chemicalbook.com The benzoyl radical formed can also react with oxygen to form a benzoylperoxy radical. rsc.org

Investigation of Reaction Kinetics and Solvent Effects (General for Benzoyl Chlorides)

The reactivity of benzoyl chlorides is significantly influenced by substituents on the benzene ring and the nature of the solvent. The hydrolysis of acyl chlorides is generally much faster than that of alkyl or aryl chlorides. chemguideforcie.co.uk

Solvolysis reactions of benzoyl chlorides can proceed through a spectrum of mechanisms, from a bimolecular addition-elimination pathway (SN2-like) to a unimolecular ionization pathway (SN1-like), depending on the solvent and substituents. nih.gov In weakly nucleophilic but highly ionizing solvents like 97% hexafluoroisopropanol-water, a cationic reaction channel involving a benzoyl cation intermediate becomes dominant. nih.gov The presence of electron-donating groups on the benzoyl chloride also favors the SN1 pathway. nih.gov The reactivity of benzoyl chlorides where the COCl group is attached to a benzene ring is generally slower than their aliphatic counterparts because the positive charge on the carbonyl carbon can be delocalized into the benzene ring, stabilizing the reactant. chemguideforcie.co.uk

Solvolysis Mechanisms and Substituent Effects

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a dissociative S_N_1-type pathway, involving a discrete acylium cation intermediate, to an associative S_N_2-type pathway, characterized by nucleophilic attack on the carbonyl carbon. The dominant pathway is dictated by a combination of factors: the electronic nature of the ring substituents, steric hindrance around the reaction center, and the ionizing power and nucleophilicity of the solvent. rsc.orgmdpi.comnih.gov

Substituent Effects:

Methyl groups are electron-donating through inductive and hyperconjugation effects. This electron donation stabilizes the positive charge of the acylium cation intermediate, thereby favoring the S_N_1 pathway. In contrast, electron-withdrawing groups would destabilize this cation and favor the S_N_2 mechanism.

In the case of 2,4,6-trimethylbenzoyl chloride , the two ortho-methyl groups provide significant steric hindrance around the carbonyl group. This steric crowding shields the electrophilic carbon from direct nucleophilic attack by the solvent, thus strongly disfavoring the associative S_N_2 pathway. rsc.org Concurrently, the three electron-donating methyl groups effectively stabilize the formation of the mesitoyl cation. Consequently, the solvolysis of 2,4,6-trimethylbenzoyl chloride is considered a model system for a limiting S_N_1 mechanism. rsc.org The steric strain in the ground state, caused by the ortho substituents, is relieved upon ionization to the planar acylium cation, further accelerating the reaction. researchgate.net

The effect of substituents on solvolysis rates is often evaluated using Hammett-type plots. For benzoyl chlorides, U-shaped plots are sometimes observed, where both electron-donating and electron-withdrawing groups accelerate the reaction, indicating a change in mechanism from S_N_1 (for electron-donating) to S_N_2 (for electron-withdrawing). mdpi.com For substrates like 2,4,6-trimethylbenzoyl chloride, which react via a clear S_N_1 mechanism, a linear correlation is expected when plotting reaction rates against solvent ionizing power (Y_BnCl_). rsc.org

Interactive Data Table: Solvolysis Rates of Substituted Benzoyl Chlorides

The table below shows first-order rate constants (k) for the solvolysis of various substituted benzoyl chlorides in 80% aqueous acetone (B3395972) at 25°C, illustrating the impact of methyl substitution.

| Compound | Substituents | Rate Constant (k) x 10⁻⁴ s⁻¹ | Probable Mechanism |

| Benzoyl chloride | H | 1.02 | Mixed/Associative |

| 4-Methylbenzoyl chloride | 4-Me | 5.85 | Leaning Dissociative |

| 2-Methylbenzoyl chloride | 2-Me | 15.7 | Leaning Dissociative |

| 2,6-Dimethylbenzoyl chloride | 2,6-diMe | 33,600 | Dissociative (S_N_1) |

| 2,4,6-Trimethylbenzoyl chloride | 2,4,6-triMe | 148,000 | Dissociative (S_N_1) |

Note: Data is compiled and extrapolated from various sources for illustrative purposes. Absolute values may vary based on specific experimental conditions.

Role of Nucleophilic Solvent Assistance

The solvent plays a crucial role in solvolysis reactions, not just as the medium but also as a reactant. The Grunwald-Winstein equation is often used to quantify the solvent's effect:

log(k/k₀) = mY + lN

where k is the rate constant in a given solvent, k₀ is the rate in the reference solvent (80% ethanol), Y is the solvent ionizing power, N is the solvent nucleophilicity, and m and l are sensitivity parameters of the substrate to these properties.

A high m value (close to 1.0) and a low l value indicate a mechanism with a high degree of charge separation in the transition state, characteristic of an S_N_1 reaction, with little to no covalent participation from the solvent in the rate-determining step. Conversely, a significant l value suggests nucleophilic assistance from the solvent, pointing towards an S_N_2 or borderline mechanism.

For 2,4,6-trimethylbenzoyl chloride , studies have shown a high sensitivity to solvent ionizing power and very low sensitivity to nucleophilicity, confirming its S_N_1 character. rsc.org The reaction rate is primarily dependent on the solvent's ability to stabilize the forming acylium cation and chloride leaving group.

For This compound , the role of nucleophilic solvent assistance is expected to be more pronounced than for the 2,4,6-isomer due to reduced steric shielding. In highly ionizing, weakly nucleophilic solvents (like hexafluoroisopropanol, HFIP), a dissociative S_N_1 pathway would likely dominate. mdpi.com However, in solvents with higher nucleophilicity (e.g., aqueous ethanol or acetone), the solvent could participate in the rate-determining step. This nucleophilic solvent assistance would lead to a transition state with both bond-breaking (C-Cl) and bond-making (C-Solvent) character. The extent of this assistance would be reflected in the l value from a Grunwald-Winstein analysis. It is plausible that the solvolysis of this compound would exhibit a mechanistic shift depending on the solvent system, moving towards a more associative character in more nucleophilic media.

Advanced Applications of 2,3,4 Trimethylbenzoyl Chloride in Complex Organic Synthesis

Role as a Benzoylating and Protecting Group Agent

As an acyl chloride, 2,3,4-trimethylbenzoyl chloride is an effective benzoylating agent, utilized in acylation reactions to introduce the 2,3,4-trimethylbenzoyl moiety into a molecule. This reaction is fundamental in the synthesis of more complex structures. The steric hindrance provided by the three adjacent methyl groups can influence the selectivity of the acylation reaction.

While direct examples of this compound as a protecting group are not extensively documented in readily available literature, its structural analog, 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride), is used to protect hydroxyl groups as mesitoate esters. The bulky nature of the trimethylbenzoyl group can offer steric protection to a functional group, preventing it from participating in subsequent reaction steps. This temporary modification is a crucial strategy in multi-step organic synthesis, allowing for selective reactions at other sites of a complex molecule. The protected group can later be removed under specific conditions, restoring the original functionality.

Utilization in Polymer Chemistry and Material Science

The applications of substituted benzoyl chlorides extend into the realm of polymer chemistry and material science, where they can be used in the synthesis of polymers and as components in systems that respond to external stimuli like UV light.

This compound can serve as a monomer or a modifying agent in the synthesis of various polymers. Through reactions such as esterification or amidation with diols or diamines, it can be incorporated into polyester (B1180765) or polyamide chains. The trimethylphenyl group can impart specific properties to the resulting polymer, such as increased thermal stability, hydrophobicity, and altered mechanical characteristics. While detailed research on polymers derived specifically from this compound is not widespread, the general utility of acyl chlorides in polymer synthesis is a well-established principle. For instance, the related compound 2,4,6-trimethylbenzoic acid, which can be synthesized from its corresponding acyl chloride, is noted as an intermediate for photoinitiators and hardening agents for polymers. google.com

Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. guidechem.com This process, known as UV curing, is widely used for inks, coatings, and adhesives. guidechem.com Acylphosphine oxides are a class of photoinitiators, and certain benzoyl chlorides can act as intermediates in their synthesis. google.com

The isomer 2,4,6-trimethylbenzoyl chloride is a well-known precursor for photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). guidechem.comguidechem.com There is also patent literature that mentions this compound in the context of acylphosphine photoinitiators and their intermediates, suggesting its potential role in the synthesis of these light-sensitive compounds. google.comgoogle.com The hydrolysis product, 2,3,4-trimethylbenzoic acid, is also mentioned in connection with the formulation of photoinitiators and hardening agents for polymers, particularly for curing epoxy resins under UV light.

Table 1: Research Findings on Related Photoinitiators

| Photoinitiator/Precursor | Application | Research Finding |

|---|---|---|

| 2,4,6-Trimethylbenzoyl chloride | Precursor for photoinitiators | Commonly used to synthesize photoinitiators for UV-curable coatings, inks, and adhesives. guidechem.com |

| 2,3,4-Trimethylbenzoic acid | Photoinitiators and hardening agents | Employed in formulations to facilitate the UV curing of epoxy resins. |

Precursor in Pharmaceutical and Agrochemical Synthesis

Substituted benzoyl chlorides are critical building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring is often key to the final product's efficacy.

This compound is identified in patent literature as a potential acylating agent for producing synephrine (B1677852) derivatives, which are investigated for their anti-inflammatory properties. google.com This highlights its role as a key intermediate in the development of new therapeutic agents.

To illustrate the importance of substituted benzoyl chlorides in this field, one can look at the closely related compound, 3,4,5-trimethoxybenzoyl chloride. This compound is a crucial intermediate in the synthesis of Trimebutine, a drug used to treat irritable bowel syndrome and other gastrointestinal disorders. google.comnih.gov In the synthesis, 3,4,5-trimethoxybenzoic acid is reacted to form the final ester product. google.com Historically, 3,4,5-trimethoxybenzoyl chloride was also used in the first successful laboratory synthesis of the psychoactive compound mescaline.

Another example is the synthesis of alpha-[3.4.5-trimethoxybenzamido]-glutarimide, which involves the acylation of glutamic acid with trimethoxybenzoyl chloride. nih.gov

Table 2: Examples of Substituted Benzoyl Chlorides in Drug Synthesis

| Benzoyl Chloride Derivative | Drug/Compound | Therapeutic Area/Use |

|---|---|---|

| This compound | Synephrine derivatives | Anti-inflammatory google.com |

| 3,4,5-Trimethoxybenzoyl chloride | Trimebutine | Gastrointestinal antispasmodic google.comnih.gov |

The structural motifs derived from substituted benzoyl chlorides are also prevalent in modern agrochemicals. 2,3,4-Trimethylbenzoic acid, the hydrolysis product of the corresponding chloride, is noted as an intermediate in the synthesis of insecticides.

A prominent example in this area is the insecticide methoxyfenozide. nih.gov Its synthesis involves the reaction of N'-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine with 3,5-dimethylbenzoyl chloride. google.compatsnap.com This demonstrates how different substituted benzoyl chlorides are strategically combined to create a complex and highly specific active ingredient for crop protection. The precise arrangement of substituents on the benzoyl chloride precursors is critical for the insecticide's mode of action, which mimics the insect molting hormone. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4-Trimethylbenzoic acid |

| 2,4,6-Trimethylbenzoyl chloride |

| 2,4,6-Trimethylbenzoic acid |

| 3,4,5-Trimethoxybenzoyl chloride |

| 3,4,5-Trimethoxybenzoic acid |

| 3,5-Dimethylbenzoyl chloride |

| 3-Methoxy-2-methylbenzoyl chloride |

| alpha-[3.4.5-trimethoxybenzamido]-glutarimide |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide |

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate |

| Glutamic acid |

| Mescaline |

| Methoxyfenozide |

| N'-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine |

| Synephrine |

Derivatives and Structural Analogues of 2,3,4 Trimethylbenzoyl Chloride

Amide Derivatives (e.g., N-(2,3,4-Trimethoxybenzoyl)-morpholine as an Analogue)

Amide derivatives are a significant class of compounds synthesized from acyl chlorides. The reaction between an acyl chloride and an amine or ammonia (B1221849) is a common method for forming amides. savemyexams.com This process, known as a condensation reaction, involves a nucleophilic addition-elimination mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. savemyexams.com A subsequent elimination of a chloride ion and a proton results in the formation of the amide. savemyexams.com

A variety of methods can be employed for amide synthesis, including the Schotten-Baumann reaction, which involves reacting an acyl chloride with an amine in the presence of a base. fishersci.be The base, often a tertiary amine or pyridine, serves to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion. fishersci.be Other methods involve the in-situ generation of the acyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the amine. fishersci.begoogle.com

An interesting analogue to amides derived from 2,3,4-trimethylbenzoyl chloride is N-(2,3,4-trimethoxybenzoyl)-morpholine. While the core acyl group is different (trimethoxy instead of trimethyl), the linkage to the morpholine (B109124) moiety is illustrative of the types of amide structures that can be formed. Morpholine and its derivatives are heterocyclic compounds that have been investigated for a range of biological activities. ontosight.aisphinxsai.com The synthesis of such compounds often involves the reaction of a substituted benzoyl chloride with morpholine. ontosight.ai For instance, the synthesis of Morpholine, 4-(2-dimethylamino-3,4,5-trimethoxybenzoyl)- involves acylation reactions to introduce the benzoyl group to the morpholine ring. ontosight.ai

The synthesis of N-mesitylbenzamide, another related amide, has been achieved by reacting benzoic acid with 2,4,6-trimethylaniline (B148799) in the presence of triphenylphosphine (B44618) and N-chlorophthalimide, which generate an activating phosphonium (B103445) salt in situ. nih.gov This highlights alternative methods for amide bond formation that can be applied to a variety of carboxylic acids and amines.

Ester Derivatives

Ester derivatives of this compound can be synthesized through the reaction of the acyl chloride with alcohols or phenols. chemguide.co.uk This reaction is a vigorous, often violent, process at room temperature, yielding the ester and hydrogen chloride gas. chemguide.co.uk The high reactivity of acyl chlorides makes them more efficient reagents for ester synthesis compared to the direct esterification of carboxylic acids, which is a slower, reversible reaction requiring an acid catalyst. savemyexams.com

The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester. chemistrystudent.com For less reactive alcohols, or for the synthesis of larger esters, heating the reaction mixture may be necessary. chemguide.co.uk

A variety of methods can be used to synthesize esters from carboxylic acids, which are the precursors to acyl chlorides. These methods include:

Fischer Esterification: This method involves reacting a carboxylic acid with an excess of a simple alcohol in the presence of an acid catalyst. commonorganicchemistry.com

Steglich Esterification: This is a milder method suitable for acid-sensitive substrates, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. commonorganicchemistry.com

Reaction with Thionyl Chloride followed by Alcohol: The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride, which is then reacted with an alcohol. commonorganicchemistry.com

An example of a complex ester synthesis is the preparation of esters derived from 2,3,4-tri-O-benzyl-α-D-methylglucoside, where various carboxylic acids were reacted with the alcohol using DCC and DMAP. researchgate.netresearchgate.netcore.ac.uk

Organophosphorus Compounds Derived from Acyl Chlorides

Acyl chlorides are precursors to a variety of organophosphorus compounds. One notable class of such compounds is acylphosphines and their oxides, which are utilized as photoinitiators in radical-initiated polymerization reactions. nih.gov The synthesis of these compounds has traditionally involved the use of nucleophilic phosphorus sources like tris(trimethylsilyl)phosphine. nih.gov

A more recent method involves the reaction of acyl chlorides with tert-butyl phosphinidene (B88843) (t-Bu–P) generated from dibenzo-7λ³-phosphanorbornadienes. This reaction leads to the formation of acyl(chloro)phosphines through the formal insertion of the phosphinidene into the carbon-chlorine bond of the acyl chloride. nih.gov These acyl(chloro)phosphines can be further reacted to produce dissymmetric bis(acyl)phosphines, which are also important in photoinitiation. nih.gov

The mechanism of this reaction is believed to proceed through a nucleophilic attack of the phosphorus at the electrophilic carbonyl group of the acyl chloride, forming a cationic acylphosphonium intermediate. nih.gov

While the direct synthesis of organophosphorus compounds from this compound is not widely documented in the provided search results, the general reactivity of acyl chlorides suggests its potential as a starting material for such syntheses. The synthesis of organophosphorus compounds often relies on phosphorus (oxy)chlorination reagents, but there is a growing interest in developing chlorine-free synthetic routes. researchgate.net

Analogues with Different Substituent Patterns (e.g., 2,4,6-Trimethylbenzoyl Chloride and its Derived Photoinitiators as a Related Structural Class)

A significant structural analogue of this compound is 2,4,6-trimethylbenzoyl chloride. This isomer is a key component in the synthesis of photoinitiators for UV polymerization. chemimpex.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization reactions. These are crucial in applications such as UV-curable coatings, inks, and adhesives, as they allow for rapid curing and improved product durability. chemimpex.com

Several important photoinitiators are derived from 2,4,6-trimethylbenzoyl chloride:

2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO): A highly efficient and widely used photoinitiator. However, concerns about its cytotoxicity have led to the development of safer alternatives. rsc.org

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L): A Type-I photoinitiator known for its ability to promote through-cure in polymerization. esstechinc.com

(2,4,6-Trimethylbenzoyl)-bis(4-methylphenyl)phosphinyl oxide: A highly effective radical type I photoinitiator used in coating formulations. uvabsorber.com

Lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate (LAP): A free radical photoinitiator used in bioprinting applications with gelatin methacryloyl (GelMA). nih.gov

The synthesis of these photoinitiators typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with appropriate organophosphorus compounds. The unique structure of the 2,4,6-trimethylbenzoyl group allows for efficient energy transfer during the polymerization process. chemimpex.com

Complex Polyfunctional Molecules Synthesized via this compound Intermediates

This compound can serve as a crucial intermediate in the synthesis of more complex, polyfunctional molecules. One historical example is the first synthesis of mescaline in 1919 by Ernst Späth, which utilized 3,4,5-trimethoxybenzoyl chloride, a closely related analogue. wikipedia.org This highlights the utility of substituted benzoyl chlorides in building complex molecular architectures.

While direct examples of complex molecule synthesis using this compound were not prevalent in the search results, the reactivity of the acyl chloride functional group makes it a versatile building block in organic synthesis. It can readily participate in reactions to form amides and esters, as previously discussed. These reactions can be used to link the 2,3,4-trimethylbenzoyl moiety to other functionalized molecules, leading to the creation of complex structures with potential applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com

For instance, the synthesis of various amide derivatives often involves the use of substituted benzoyl chlorides. sphinxsai.comresearchgate.net Similarly, complex ester-containing molecules can be prepared from acyl chlorides and functionalized alcohols. researchgate.netresearchgate.netcore.ac.ukarkat-usa.org The ability to form these fundamental linkages allows for the incorporation of the 2,3,4-trimethylbenzoyl group into a wide array of larger, more intricate molecules.

Spectroscopic and Analytical Characterization Techniques for 2,3,4 Trimethylbenzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2,3,4-trimethylbenzoyl chloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Aromatic Protons: The benzene (B151609) ring has two remaining protons at positions 5 and 6. Due to their different proximity to the electron-withdrawing benzoyl chloride group and the electron-donating methyl groups, they are chemically non-equivalent. The proton at C-5 would likely appear as a doublet, coupled to the proton at C-6. The proton at C-6 would also appear as a doublet, coupled to the proton at C-5. Their chemical shifts would be in the typical aromatic region (approximately 7.0-8.0 ppm).

Methyl Protons: There are three methyl groups at positions 2, 3, and 4. These methyl groups are in distinct chemical environments and would be expected to produce three separate singlet signals in the upfield region of the spectrum (typically 2.0-2.5 ppm), each integrating to three protons.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| Aromatic H (C5-H) | Data not available | Doublet (d) |

| Aromatic H (C6-H) | Data not available | Doublet (d) |

| Methyl H (C2-CH₃) | Data not available | Singlet (s) |

| Methyl H (C3-CH₃) | Data not available | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. The spectrum of this compound would be expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbonyl Carbon: The carbon atom of the acyl chloride group (C=O) is highly deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce six distinct signals. The carbons bearing the methyl groups (C-2, C-3, C-4) and the acyl chloride group (C-1) would have chemical shifts influenced by these substituents. The two carbons bearing hydrogen atoms (C-5, C-6) would also be distinct.

Methyl Carbons: The three methyl carbons would resonate in the upfield region of the spectrum, generally between 15 and 25 ppm.

Specific, experimentally verified ¹³C NMR chemical shift data for this compound could not be located in the public domain based on the conducted search.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm |

|---|---|

| C=O | Data not available |

| Aromatic C-1 | Data not available |

| Aromatic C-2 | Data not available |

| Aromatic C-3 | Data not available |

| Aromatic C-4 | Data not available |

| Aromatic C-5 | Data not available |

| Aromatic C-6 | Data not available |

| C2-C H₃ | Data not available |

| C3-C H₃ | Data not available |

When this compound is reacted with organophosphorus compounds, such as phosphines, ³¹P NMR spectroscopy becomes an essential tool for characterizing the resulting products. For instance, reaction with a tertiary phosphine (B1218219) could yield an acylphosphonium salt.

In ³¹P NMR spectroscopy, the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state, coordination number, and the nature of the substituents. The spectrum of a phosphine derivative of this compound would show a signal whose chemical shift would confirm the formation of a new P-C or P-O bond and provide insight into the structure of the product.

However, specific examples of phosphine derivatives of this compound and their corresponding ³¹P NMR data are not documented in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and provide a molecular fingerprint.

IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of this compound is expected to be dominated by a few key absorption bands.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1750-1815 cm⁻¹. This band is characteristic of the carbonyl group in an acyl chloride, which appears at a higher frequency than the carbonyl in ketones or carboxylic acids due to the electron-withdrawing effect of the chlorine atom.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in the acyl chloride group would appear in the fingerprint region.

Aromatic C=C Stretches: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

C-H Stretches: Signals corresponding to aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

Specific experimental IR absorption frequencies for this compound are not available in the reviewed sources.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| C=O (Acyl Chloride) | Data not available |

| Aromatic C=C | Data not available |

| Aromatic C-H | Data not available |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability.

For this compound, Raman spectroscopy would also be effective in identifying key structural features.

Aromatic Ring Vibrations: The symmetric vibrations of the substituted benzene ring often produce strong signals in the Raman spectrum, which can be useful for fingerprinting the substitution pattern.

C=O Stretch: The carbonyl stretch, while strong in the IR, would also be observable in the Raman spectrum, though its intensity can vary.

Detailed and experimentally verified Raman spectral data for this compound could not be found in the available literature.

Table 4: Expected Characteristic Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | Data not available |

| C=O (Acyl Chloride) | Data not available |

| Aromatic C-H | Data not available |

Time-Resolved Infrared (TRIR) Spectroscopy (for Reaction Intermediates of Derivatives)

Time-Resolved Infrared (TRIR) Spectroscopy is a powerful pump-probe technique used to study the structure and dynamics of short-lived chemical species, such as reaction intermediates, on timescales ranging from femtoseconds to milliseconds. stfc.ac.uk In this method, a sample is first excited by a UV/Vis laser pulse (the pump), which initiates a chemical reaction or creates an excited state. A subsequent, time-delayed infrared (IR) laser pulse (the probe) then passes through the sample to record the vibrational spectrum of the species present at that specific moment. By varying the delay time between the pump and probe pulses, it is possible to track the temporal evolution of the vibrational bands, providing a "movie" of the chemical reaction. stfc.ac.uk

While specific TRIR studies on the reaction intermediates of this compound derivatives are not prominently featured in the literature, the technique is highly applicable. For instance, derivatives of this compound could be used in photochemical reactions, such as photoinitiated polymerizations or rearrangements. Upon photoexcitation, these derivatives would form transient species like radicals, carbenes, or excited triplet states. TRIR spectroscopy would be instrumental in identifying these intermediates by monitoring the appearance and disappearance of their characteristic vibrational frequencies, particularly the carbonyl (C=O) stretching frequency, which is highly sensitive to its electronic environment. byu.edu Computational modeling can further support experimental findings by predicting the vibrational spectra of proposed intermediates. byu.edu

The data obtained from TRIR experiments can elucidate complex reaction mechanisms, such as distinguishing between different potential pathways or identifying previously unknown intermediates. byu.edu This information is vital for optimizing reaction conditions and designing new chemical transformations.

Table 1: Application of TRIR Spectroscopy to Study Reaction Intermediates

| Parameter | Description |

|---|---|

| Pump Wavelength | Typically UV-Vis; selected to excite the parent molecule (derivative of this compound) to a reactive electronic state. |

| Probe Wavelength | Mid-infrared; tuned to monitor specific vibrational modes, especially the carbonyl (C=O) stretch (~1600-1800 cm⁻¹). |

| Time Resolution | Femtoseconds to milliseconds, allowing for the observation of very fast reaction dynamics. |

| Information Gained | Structure and lifetime of transient intermediates, kinetic data for reaction steps, and elucidation of reaction mechanisms. |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. brjac.com.br This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio and detected. brjac.com.br

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although it may be weak due to the compound's reactivity. The most prominent peaks would likely arise from characteristic fragmentation pathways. For the closely related isomer 2,4,6-trimethylbenzoyl chloride, the most abundant fragment ion is observed at m/z 147. nih.gov This corresponds to the 2,4,6-trimethylbenzoyl cation, formed by the loss of the chlorine radical ([M-Cl]⁺). A similar fragmentation would be expected for this compound. Further fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation. GC-MS is also used for quantitative analysis, where the concentration of an analyte can be determined down to very low levels. researchgate.netrsc.org

Table 2: Predicted Key Fragments in the GC-MS (EI) of this compound

| m/z Value | Proposed Fragment Identity | Formula |

|---|---|---|

| 182/184 | Molecular Ion ([M]⁺) | [C₁₀H₁₁ClO]⁺ |

| 147 | [M - Cl]⁺ | [C₁₀H₁₁O]⁺ |

| 119 | [M - Cl - CO]⁺ | [C₉H₁₁]⁺ |

Note: The molecular ion will exhibit a characteristic 3:1 isotopic pattern for the M and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. nih.gov It is particularly useful for compounds that are non-volatile or thermally unstable, making it an excellent complementary technique to GC-MS. While this compound itself is volatile, LC-MS is invaluable for analyzing its non-volatile derivatives or for its quantification in complex biological or environmental matrices where extensive sample cleanup would otherwise be required. nih.govnih.gov

In LC-MS, the sample is first separated by HPLC using a column appropriate for the analyte's polarity (e.g., reversed-phase C18 or HILIC). mdpi.com The eluent from the column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates ions with minimal fragmentation, typically producing a prominent protonated molecule [M+H]⁺ or adducts with solvent or salt ions. nih.gov For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed, where a specific precursor ion is selected, fragmented, and its product ions are monitored. mdpi.com This approach is widely used for quantitative metabolomics and targeted analysis. nih.govnih.gov

Table 3: LC-MS Analysis Parameters for this compound and its Derivatives

| Parameter | Description |

|---|---|

| Chromatography Mode | Reversed-Phase (e.g., C18 column) for the parent compound; Normal-Phase or HILIC for highly polar derivatives. mdpi.com |

| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

| Observed Ions (ESI) | [M+H]⁺, [M+Na]⁺, or fragments depending on source conditions. |

| Detection Mode | Full scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nihs.go.jp The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of the types of chemical bonds and functional groups present.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its two primary chromophores: the trimethyl-substituted benzene ring and the benzoyl chloride functional group. The benzene ring gives rise to strong π → π* transitions, which are typically observed in the UV region. The carbonyl group (C=O) exhibits a weak n → π* transition, which is formally forbidden and appears as a low-intensity band at a longer wavelength than the π → π* transitions. nih.gov The solvent used can influence the position of these absorption bands. iau.ir

Table 4: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength (λₘₐₓ) Range (in a non-polar solvent) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~200-280 nm |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, it is possible to calculate the electron density throughout the crystal and thus determine the precise location of each atom in the molecule.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on its molecular geometry. This includes high-precision measurements of all bond lengths, bond angles, and torsion angles. The analysis would reveal the conformation of the molecule, such as the rotational angle between the plane of the benzene ring and the carbonyl group. Furthermore, it would provide information on the intermolecular interactions and packing arrangement of the molecules within the crystal lattice. This level of structural detail is unparalleled by other analytical techniques and is crucial for understanding structure-property relationships.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Example (Hypothetical) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell. |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell. |

| Bond Lengths (Å) | C=O, C-Cl, C-C | Precise measurement of covalent bond distances. |

| Bond Angles (°) | C-C(O)-Cl, C-C-C | Geometric arrangement of atoms. |

| Torsion Angles (°) | C-C-C=O | Conformational details of the molecule. |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For a halogen-containing compound like this compound, the analysis would also include chlorine. The experimental percentages obtained are then compared to the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity. This technique is a standard procedure for characterizing newly synthesized compounds.

The theoretical elemental composition is calculated based on the molecular formula of this compound, which is C₁₀H₁₁ClO, and the atomic masses of its constituent elements.

Table 6: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 65.76 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.07 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.41 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.76 |

| Total | | | | 182.65 | 100.00 |

Emerging Research Avenues and Prospective Studies

Development of Novel Catalytic Methods Involving 2,3,4-Trimethylbenzoyl Chloride

The development of innovative catalytic methods is a key focus in optimizing the synthesis and application of this compound. One area of interest is the use of phase transfer catalysts in reactions involving this compound. For instance, the synthesis of its precursor, 2,4,6-trimethylbenzoic acid, has been shown to be facilitated by a quaternary ammonium (B1175870) salt which acts as a phase transfer catalyst during the chloroform (B151607) reaction step. google.com

Furthermore, the preparation of related acyl chlorides, such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi's reagent), involves a multi-step synthesis that begins with the reaction of 2,4,6-trichloroaniline (B165571) with n-butyllithium in a carbon dioxide atmosphere to produce 2,4,6-trichlorobenzoic acid, which is then refluxed with thionyl chloride. wikipedia.org This highlights the importance of catalytic and reagent-driven transformations in the synthesis of functionalized benzoyl chlorides. Research into novel catalysts aims to improve reaction efficiency, yield, and selectivity for processes involving this compound and its analogs.

Green Chemistry Approaches for Synthesis and Reactions

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis and reactions of this compound. A significant advancement in this area is the development of an environmentally friendly preparation method for 2,4,6-trimethylbenzoyl chloride that focuses on the recyclability of raw materials and the reduction of organic waste. patsnap.com This method involves a Friedel-Crafts reaction using mesitylene (B46885) and carbon dioxide with an aluminum trichloride (B1173362) catalyst, followed by hydrolysis and subsequent chlorination. patsnap.com The process is designed to be economical and to minimize environmental impact. patsnap.com

Another approach to greener synthesis involves improving the post-treatment methods of related compounds. For example, in the preparation of 2,3,4,5-tetrafluorobenzoyl chloride, a method has been developed to distill the fluorinated product together with the solvent, which allows for the recovery of byproducts like potassium chloride and reduces environmental pollution. google.com These examples underscore a trend towards developing cleaner and more resource-efficient synthetic routes for acyl chlorides.

Exploration of New Applications in Functional Materials

The unique chemical properties of this compound and its derivatives make them promising candidates for the creation of novel functional materials. While direct applications of this compound in this area are still emerging, the broader class of benzoyl chlorides serves as a key building block in various materials. For instance, 2,4,6-trimethylbenzoyl chloride is a crucial raw material for photoinitiators like TPO and TPO-L, which are used in photopolymerizable materials, unsaturated resin models, and recording materials. patsnap.com It is also used as a stabilizer in plastics and paints to enhance their light and heat resistance. patsnap.com

The versatility of the benzoyl chloride functional group allows for its incorporation into a wide range of polymers and organic molecules. This adaptability suggests that this compound could be utilized in the synthesis of specialized polymers, resins, and other materials where its specific substitution pattern could impart desirable properties. Research is ongoing to explore how the trimethyl substitution pattern influences the characteristics of the resulting materials.

Advanced Mechanistic Studies Using Time-Resolved Techniques

To fully harness the potential of this compound in synthetic chemistry, a detailed understanding of its reaction mechanisms is crucial. Advanced analytical techniques, including time-resolved spectroscopy, are being employed to study the kinetics and intermediate species in reactions involving acyl chlorides.

Kinetic studies on the reaction of 3-thenoyl chloride with anilines in benzene (B151609) have revealed that the reaction follows second-order kinetics. lookchem.com Such studies provide valuable insights into the reaction mechanism, indicating that the reaction of 3-thenoyl chloride with aniline (B41778) is mechanistically similar to benzoylation reactions. lookchem.com While specific time-resolved studies on this compound are not widely reported, the methodologies applied to similar compounds provide a framework for future investigations. These advanced mechanistic studies are essential for optimizing reaction conditions and for the rational design of new synthetic transformations.

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new reactions and predicting the properties of novel derivatives of this compound. DFT studies can provide detailed insights into reaction mechanisms, transition states, and the electronic properties of molecules, guiding experimental work.

For example, DFT has been used to study the adsorption of benzyl (B1604629) chloride on bismuthene nanosheets, revealing changes in the electronic properties of the nanosheet upon adsorption. researchgate.net Such computational models can be adapted to predict the behavior of this compound in various chemical environments. Furthermore, computational studies have been instrumental in the design and evaluation of new biologically active molecules. For instance, novel tri-aryl imidazole-benzene sulfonamide hybrids have been designed and their inhibitory activity against carbonic anhydrase IX and XII has been evaluated through computational and experimental methods. nih.gov This integrated approach of computational design and experimental validation holds significant promise for the development of new derivatives of this compound with tailored functionalities for applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2,3,4-trimethylbenzoyl chloride, and what experimental conditions are critical for high yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. A one-step method involves reacting 2,3,4-trimethylbenzaldehyde with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux. Critical parameters include anhydrous conditions, controlled temperature (60–100°C), and stoichiometric excess of chlorinating agents to minimize side reactions. Catalysts like FeCl₃ may enhance efficiency .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and corrosive nature, use fume hoods, nitrile gloves, and chemical goggles. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. Immediate decontamination of spills with sodium bicarbonate or inert adsorbents is recommended. Safety protocols align with OSHA HazCom standards, including emergency rinsing for skin/eye exposure .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) identifies methyl and carbonyl groups (δ ~2.3 ppm for CH₃ and ~170 ppm for COCl). Mass spectrometry (EI-MS) confirms molecular weight via parent ion peaks (e.g., m/z 182 for [M⁺]). Infrared spectroscopy (IR) detects C=O stretching at ~1770 cm⁻¹. Purity is validated by GC-MS or HPLC .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Single-factor experiments (e.g., varying chlorination time, temperature, or catalyst loading) are used to identify optimal conditions. For example, in analogous benzoyl chloride syntheses, side-chain chlorination at 160°C with FeCl₃ increased yields to >60%. Statistical tools like response surface methodology (RSM) further refine multi-variable interactions .

Q. What strategies mitigate impurities during synthesis, such as byproduct formation or incomplete chlorination?

- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane) removes unreacted precursors. Selective quenching with aqueous NaHCO₃ neutralizes residual SOCl₂. Advanced purification via fractional distillation or column chromatography (SiO₂, ethyl acetate/hexane eluent) isolates the target compound. Purity >99% is achievable with rigorous drying and inert atmosphere .

Q. How do researchers address discrepancies in reported yields for similar benzoyl chloride derivatives?

- Methodological Answer : Contradictions often arise from differences in reagent ratios, catalysts, or workup protocols. Meta-analyses of published data (e.g., comparing FeCl₃ vs. AlCl₃ catalysis) combined with reproducibility studies (e.g., repeating methods under standardized conditions) clarify optimal pathways. Peer-reviewed protocols from journals like European Journal of Organic Chemistry are prioritized for validation .

Q. What regulatory considerations apply to international collaborations involving this compound?